Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one
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Overview
Description
Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-one is a unique organic compound characterized by its spirocyclic structure. The compound has the molecular formula C9H12O and a molecular weight of 136.195 g/mol . It is known for its rigid bicyclic framework, which includes a cyclopropane ring fused to a norbornane system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-one typically involves the cyclopropanation of norbornene derivatives. One common method is the reaction of norbornene with diazomethane in the presence of a catalyst such as rhodium acetate. The reaction proceeds under mild conditions and yields the desired spirocyclic compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its unique spirocyclic structure.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-one involves its interaction with various molecular targets. The rigid spirocyclic structure allows it to fit into specific binding sites of enzymes and receptors, potentially modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, although detailed studies on its specific mechanisms are limited .
Comparison with Similar Compounds
Similar Compounds
- Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-5-carboxylic acid
- Spiro[bicyclo[2.2.1]hept-5-ene-2,1-cyclopropane], 7-methoxy-
Uniqueness
Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of complex organic molecules .
Properties
IUPAC Name |
spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c10-8-5-6-1-2-7(8)9(6)3-4-9/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUMUFCFIOFESU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)CC1C23CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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